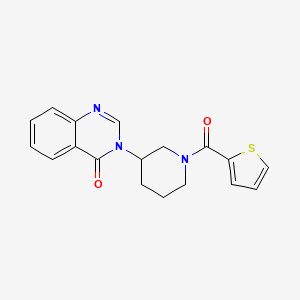

![molecular formula C8H20N2O B2505909 [2-(2-氨基乙氧基)乙基]二乙胺 CAS No. 136089-19-5](/img/structure/B2505909.png)

[2-(2-氨基乙氧基)乙基]二乙胺

描述

The compound [2-(2-Aminoethoxy)ethyl]diethylamine is a derivative of diethylamine, which is a secondary amine with two ethyl groups attached to a nitrogen atom. Diethylamine itself is a versatile organocatalyst that has been used in various synthetic applications due to its easy availability and low cost. It has been employed in the diastereoselective synthesis of medicinally important compounds such as Bcl-2 protein antagonists .

Synthesis Analysis

The synthesis of related amines has been reported in the literature. For instance, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was synthesized through an addition alkylation reaction of diethyl triamine with epoxyethane . This method could potentially be adapted for the synthesis of [2-(2-Aminoethoxy)ethyl]diethylamine by modifying the starting materials and reaction conditions. The synthesis of chiral amines has also been explored, with 1-(2,5-dimethoxyphenyl)ethylamine being synthesized from 1,4-dimethoxybenzene and subsequently resolved into enantiomers .

Molecular Structure Analysis

While the specific molecular structure of [2-(2-Aminoethoxy)ethyl]diethylamine is not directly discussed in the provided papers, the crystal structure of a related compound, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, has been analyzed. This compound crystallizes in the monoclinic space group and exhibits an intramolecular hydrogen bond between the enamine nitrogen and carbonyl oxygen . Such structural analyses are crucial for understanding the properties and reactivity of similar compounds.

Chemical Reactions Analysis

Diethylamine has been shown to catalyze various chemical reactions. It has been used in the synthesis of 2-amino-4H-chromenes and in a sequential, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines . These reactions proceed under ambient conditions and yield products with high purity, avoiding conventional isolation and purification steps. The reactivity of diethylamine suggests that [2-(2-Aminoethoxy)ethyl]diethylamine could also participate in similar reactions, potentially acting as a catalyst or a reactant.

Physical and Chemical Properties Analysis

The physical and chemical properties of [2-(2-Aminoethoxy)ethyl]diethylamine can be inferred from the properties of related compounds. Diethylamine is known for its catalytic efficiency and ability to facilitate reactions at ambient temperatures . The high purity of synthesized amines, such as 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, indicates that [2-(2-Aminoethoxy)ethyl]diethylamine could also be synthesized with high purity under optimized conditions . The crystal structure analysis of related compounds provides insights into potential intermolecular interactions and stability .

科学研究应用

生态安全合成中的有机催化

[2-(2-氨基乙氧基)乙基]二乙胺已被公认为一种有效的有机催化剂。例如,Kulkarni 等人 (2013) 证明了其在药物上重要的化合物(如 Bcl-2 蛋白拮抗剂)的非对映选择性合成中的效率。该过程涉及一步缩合,突出了该催化剂的低成本和合成方案的简单性,使其成为可扩展且环保的合成工艺的有价值的工具 Kulkarni 等人,2013.

在复杂化合物合成中的用途

该化合物已显示出其在复杂有机分子合成中的用途。Soršak 等人 (1998) 在两步法合成乙基 2-[(2,2-二苯甲酰)乙烯基]氨基-3-二甲基氨基丙烯酸酯中使用了它,从而创造了各种稠合取代化合物。该研究强调了该化合物在实现高产率和促进某些基团的脱保护中的作用,强调了其在复杂有机合成中的多功能性 Soršak 等人,1998.

新型化合物的合成

该化合物是合成新型化学实体的工具。Yi-cui (2005) 报告了通过环氧乙烷烷基化合成了 2-羟基-N,N-双(2-氨基乙基)乙胺,标志着首次此类合成并通过光谱表征确认了结构。该研究突出了合成化合物的产率和纯度高,表明其在探索新的化学领域中发挥着作用 Jin Yi-cui,2005.

在分子电子学中的应用

在分子电子学领域,Chen 等人 (1999) 在电子设备的活性层中利用了包含硝胺氧化还原中心的分子,其中包括 2'-氨基-4-乙炔基苯基-4'-乙炔基苯基-5'-硝基-1-苯硫酚。所得器件表现出显着的电子特性,例如负差分电阻和高开-关峰谷比,表明 [2-(2-氨基乙氧基)乙基]二乙胺衍生物在先进电子应用中的潜力 Chen 等人,1999.

安全和危害

“[2-(2-Aminoethoxy)ethyl]diethylamine” is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

属性

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-3-10(4-2)6-8-11-7-5-9/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOOQKRPLXODGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Aminoethoxy)ethyl]diethylamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)

![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)